molecular formula C12H15N3O3S B11675061 2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide

2-[(4-nitrobenzyl)sulfanyl]-N'-(propan-2-ylidene)acetohydrazide

Cat. No.: B11675061
M. Wt: 281.33 g/mol
InChI Key: YIYWPRQVCZFJLG-UHFFFAOYSA-N
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Description

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of a nitrophenyl group, a sulfanyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE typically involves multiple steps. One common method includes the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea. This intermediate is then reacted with isopropylideneacetohydrazide under specific conditions to yield the final product. The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as thiols or amines can react with the sulfanyl group under basic conditions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted sulfanyl derivatives.

Scientific Research Applications

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its bioactive properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function. The acetohydrazide moiety can participate in hydrogen bonding and other interactions, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    2-{[(2-Nitrophenyl)methyl]sulfanyl}pyrimidine: Similar structure but with a pyrimidine ring instead of an acetohydrazide moiety.

    4-Chloro-5,6-dimethyl-2-(methylsulfonyl)pyrimidine: Contains a methylsulfonyl group and a pyrimidine ring.

    2-(Chloromethyl)-4-(2-naphthyl)-6-(trifluoromethyl)pyrimidine: Features a naphthyl group and a trifluoromethyl group.

Uniqueness

2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-(PROPAN-2-YLIDENE)ACETOHYDRAZIDE is unique due to its combination of a nitrophenyl group, a sulfanyl group, and an acetohydrazide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C12H15N3O3S

Molecular Weight

281.33 g/mol

IUPAC Name

2-[(4-nitrophenyl)methylsulfanyl]-N-(propan-2-ylideneamino)acetamide

InChI

InChI=1S/C12H15N3O3S/c1-9(2)13-14-12(16)8-19-7-10-3-5-11(6-4-10)15(17)18/h3-6H,7-8H2,1-2H3,(H,14,16)

InChI Key

YIYWPRQVCZFJLG-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSCC1=CC=C(C=C1)[N+](=O)[O-])C

Origin of Product

United States

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